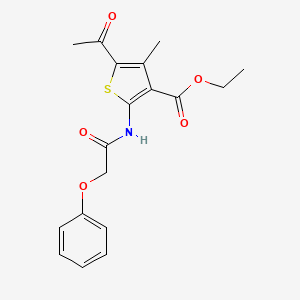

Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester, acetyl, methyl, and phenoxyacetyl groups attached to the thiophene ring.

Vorbereitungsmethoden

The synthesis of Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester.

Introduction of Functional Groups: The acetyl, methyl, and phenoxyacetyl groups are introduced through various substitution reactions.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Analyse Chemischer Reaktionen

Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action.

Wirkmechanismus

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis . The compound’s electronic properties also allow it to participate in electron transfer reactions, making it useful in materials science applications .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

Thiophene-2-carboxylate Derivatives: These compounds are studied for their antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct electronic and steric properties, making it suitable for specialized applications in both medicinal chemistry and materials science .

Biologische Aktivität

Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C14H15N1O4S1

- Molecular Weight : 299.34 g/mol

- CAS Number : 57773-41-8

- Physical State : Solid at room temperature, with a melting point of approximately 162-164 °C.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining thiophene derivatives with phenoxyacetic acid derivatives.

- Acetylation : Introducing acetyl groups to enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives. Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene has been reported to inhibit cell proliferation in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of ethyl 5-acetyl derivatives against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

-

Case Study on Anticancer Effects :

- In vitro studies on MCF7 cells treated with ethyl 5-acetyl derivatives showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells, confirming its role in inducing apoptosis.

The biological activity of ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair.

- Receptor Modulation : Potential modulation of growth factor receptors has been suggested, impacting cellular signaling pathways associated with proliferation and survival.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 Value (µM) |

|---|---|---|---|

| Ethyl 5-acetyl-4-methyl-thiophene | Moderate | High | ~25 |

| Standard Antibiotic (e.g., Penicillin) | High | N/A | N/A |

| Other Thiophene Derivatives | Variable | Moderate to High | ~10 - 50 |

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-4-23-18(22)15-11(2)16(12(3)20)25-17(15)19-14(21)10-24-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGPMXRLQKCFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.